molecular formula C16H18N2O3 B14772903 Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate

Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate

Cat. No.: B14772903
M. Wt: 286.33 g/mol
InChI Key: YWDQHFBQKCQXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate is a spirocyclic β-carboline derivative characterized by a tetrahydropyridoindole core fused to an oxetane ring via a spiro junction at position 1. This compound’s unique spiro-oxetane architecture distinguishes it from conventional β-carbolines, offering improved metabolic stability and solubility—critical traits in drug development .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-2-21-15(19)13-7-11-10-5-3-4-6-12(10)17-14(11)16(18-13)8-20-9-16/h3-6,13,17-18H,2,7-9H2,1H3

InChI Key

YWDQHFBQKCQXFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C3(N1)COC3)NC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an oxetane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spirocyclic structure.

For example, a typical synthetic route might involve:

    Formation of the Indole Derivative: Starting from a suitable precursor, such as an aniline derivative, the indole ring is constructed through a series of reactions, including cyclization and functional group modifications.

    Oxetane Formation: The oxetane ring is synthesized separately, often through the reaction of an epoxide with a nucleophile under basic conditions.

    Spirocyclization: The final step involves the coupling of the indole and oxetane moieties under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The ethyl ester at C3 can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH), followed by decarboxylation via the Krapcho reaction (LiCl, DMF, 100°C) .

Oxidation of the Pyridoindole Core

  • The tetrahydropyrido[3,4-b]indole system may undergo aromatization via DDQ oxidation, analogous to ethyl 4-oxo-carbazole derivatives .

  • Selective oxidation of the indole nitrogen could form spirooxindoles under TCCA .

Nucleophilic Ring-Opening of Oxetane

The strained oxetane ring is susceptible to nucleophilic attack:

  • Hydroxide ions or amines open the oxetane via SN2 mechanisms, forming diols or amino alcohols.

  • Acid-catalyzed ring-opening (e.g., with HCl/MeOH) generates secondary alcohols .

Catalytic Modifications

Iron-based nanocatalysts (e.g., Fe₃O₄@SiO₂) promote multicomponent reactions (MCRs) for fused heterocycles, suggesting utility in functionalizing the pyridoindole core .

Catalyst SystemReaction ScopeYield (%)Ref
Fe₃O₄@Ph-PMO-NaHSO₄MCRs with aldehydes, malononitrile85–95
γ-Fe₂O₃@HAp-Ni²⁺Solvent-free cyclizations70–90

Mechanistic Considerations

  • Radical pathways : Photo-induced reactions proceed through diradical intermediates (e.g., V-15b ) .

  • Acid-base catalysis : Protonation of the oxetane oxygen enhances electrophilicity, facilitating nucleophilic attacks .

Scientific Research Applications

(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate is a complex organic compound featuring a unique spirocyclic structure that integrates an oxetane and a pyridoindole moiety. It has a molecular formula of C14H16N2O3C_{14}H_{16}N_2O_3 and a molecular weight of 244.29 g/mol. This compound is of interest in medicinal chemistry because its structural features may confer specific biological activities.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylateLacks oxetane; simpler structureMore established biological data available
(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]Cyclobutane instead of oxetanePotentially different reactivity profiles
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-B)indole-3-carboxylateMethyl substitution at nitrogenVariations in pharmacological properties

These comparisons highlight the uniqueness of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate in terms of its spirocyclic structure and potential applications in drug development. Further research into these compounds could elucidate their respective mechanisms of action and therapeutic potentials.

Mechanism of Action

The mechanism of action of ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target but often involves modulation of protein function or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues of β-Carbolines

Ethyl 2,3,4,9-Tetrahydro-1H-β-Carboline-3-carboxylate
  • Structure : Lacks the spiro-oxetane moiety; instead, it features a simple tetrahydropyridoindole core with an ethyl carboxylate at position 3.
  • Synthesis : Derived from L-tryptophan via Pictet-Spengler reactions with aldehydes, similar to other β-carbolines .
Ethyl-9-Methyl-1-Phenyl-9H-Pyrido[3,4-b]indole-3-carboxylate
  • Structure : Features a phenyl group at position 1 and a methyl group at position 9, fully aromatizing the pyridoindole ring.
  • Key Differences : The aromatic system and substituents increase lipophilicity, which may enhance membrane permeability but reduce solubility. Synthesized via oxidation and N-methylation .
1-(5-Aminopentyl)- and 1-(tert-Butyl)-Substituted Derivatives
  • Structure: Position 1 substitutions with bulky groups (e.g., 5-aminopentyl or tert-butyl) introduce steric effects.
  • These derivatives retain the tetrahydropyridoindole core but lack the spiro-oxetane’s conformational constraint .
Palazestrant (WHO-Listed Drug)
  • Structure : Contains a fluorinated methylpropyl group at position 2 and a propylazetidine-oxyphenyl group at position 1.
  • Key Differences : The complex substitutions at positions 1 and 2 suggest targeted therapeutic activity (e.g., oncology). The spiro-oxetane in the target compound may offer analogous stability benefits without fluorine-related toxicity risks .

Comparative Data Table

Compound Name Substituents (Position) Ring System Key Functional Groups Synthetic Route
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate Spiro-oxetane (1), ethyl carboxylate (3) Spiro tetrahydropyridoindole-oxetane Oxetane, carboxylate Likely requires spirocyclization
Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate None (1), ethyl carboxylate (3) Tetrahydropyridoindole Carboxylate Pictet-Spengler reaction
Ethyl-9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate Phenyl (1), methyl (9) Aromatic pyridoindole Carboxylate Oxidation, N-methylation
Methyl 1-(tert-butyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate tert-Butyl (1), methyl carboxylate (3) Tetrahydropyridoindole Carboxylate, tert-butyl Condensation with aldehyde
Palazestrant Fluoromethylpropyl (2), propylazetidine-oxyphenyl (1) Tetrahydropyridoindole Fluorine, azetidine, carboxylate Multi-step functionalization

Key Research Findings

  • Spiro-Oxetane Advantage: The oxetane ring in the target compound enhances solubility and metabolic stability compared to non-spiro analogs like Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) improve target selectivity but may reduce bioavailability due to increased molecular weight .
  • Therapeutic Potential: Palazestrant’s structural complexity underscores the β-carboline scaffold’s versatility in drug design, suggesting that the spiro-oxetane derivative could be optimized for similar applications .

Biological Activity

Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily derived from its intricate arrangement of nitrogen and oxygen heteroatoms. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Molecular Characteristics

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • Structural Features : The compound features a spiro junction connecting a tetrahydropyrido moiety to an oxetane ring, providing a rigid scaffold that may enhance biological activity and selectivity.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC16H18N2O3Unique spirocyclic structure; potential neuroactive properties
Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3',1'-pyrido[3,4-B]indole]-3'-carboxylateC17H20N2O2Variation in ring size; different biological activity
Ethyl 2-(dimethylamino)-2-(phenyl)acetateC12H17NO2Non-spirocyclic; used in pain management

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities. For instance:

  • Testing Method : Paper disc diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
  • Findings : Compounds with related structures demonstrated effective antibacterial activity at concentrations ranging from 0.25 mg/mL to 1 mg/mL compared to standard antibiotics like ciprofloxacin .

Neuroactive Properties

The spirocyclic structure of this compound suggests potential neuroactive properties. Research into similar compounds has shown:

  • Mechanism : Interaction with neurotransmitter receptors and ion channels.
  • Case Study : A related compound demonstrated enhanced binding affinity to the CFTR channel in cystic fibrosis models .

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).
  • Results : The compound exhibited IC50 values in the low micromolar range (0.06 - 0.08 μM), indicating significant antiproliferative activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

  • Key Findings : Variations in substituents on the indole ring significantly influence biological activity. For example:
    • Compounds with electron-donating groups showed enhanced activity against specific cancer cell lines compared to those with electron-withdrawing groups .

Q & A

Q. What are the common synthetic routes for Ethyl spiro[2.3.4.9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, a Pictet-Spengler reaction can generate the tetrahydropyridoindole core, followed by spirooxetane ring formation using diketene or similar reagents under controlled conditions (e.g., acetone solvent, triethylamine catalysis at 0°C to room temperature) . Post-synthetic modifications, such as esterification, may require protecting group strategies to avoid side reactions .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm stereochemistry and substituent positions. For example, spirooxetane protons show distinct splitting patterns due to restricted rotation .
  • IR : Peaks at ~1700 cm1^{-1} indicate ester carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What purification techniques are recommended post-synthesis?

Column chromatography with ethyl acetate/light petroleum (1:3 v/v) is effective for isolating intermediates . For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients can resolve enantiomers or diastereomers .

Q. How should the compound be stored to ensure stability?

Store at -20°C under inert gas (e.g., argon) to prevent oxidation. Lyophilization is recommended for long-term storage of hygroscopic derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Use chiral auxiliaries or asymmetric catalysis. For example, chiral Brønsted acids (e.g., 20 mol% (S)-TRIP) in toluene at room temperature can induce enantioselectivity during spirocyclization . Chiral HPLC with amylose-based columns effectively separates enantiomers, with purity confirmed via circular dichroism (CD) spectroscopy .

Q. What methodologies assess in vitro antimalarial activity of this compound?

  • Parasite Growth Inhibition : Test against Plasmodium falciparum cultures (e.g., SYBR Green assay) at concentrations ranging from 1 nM to 10 µM .
  • Gametocytocidal Activity : Use transgenic parasite lines expressing luciferase to quantify stage-specific efficacy .
  • Mechanistic Studies : ATPase inhibition assays (e.g., malarial ATP4 Na+^+/H+^+ pump) to evaluate target engagement .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Co-crystallize the compound with heavy atoms (e.g., chloride ions) to enhance diffraction. For example, the (3R)-configured derivative with a 3,5-dimethoxyphenyl group formed crystals in a monoclinic system (space group P21_1), resolving bond angles and torsion strains .

Q. How are contradictions in spectroscopic data addressed?

  • Dynamic NMR : Detect conformational exchange broadening in 1H^1H NMR signals (e.g., spirooxetane ring puckering) .
  • DFT Calculations : Compare experimental 13C^{13}C NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

  • Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to slow hydrolysis .
  • Microsomal Assays : Incubate with liver microsomes (human/mouse) and monitor degradation via LC-MS/MS. CYP450 inhibitors (e.g., ketoconazole) identify metabolic hotspots .

Q. How is computational modeling used to predict structure-activity relationships (SAR)?

  • Docking Studies : Simulate binding to malarial ATP4 using AutoDock Vina. Focus on hydrogen bonding with conserved residues (e.g., Asp108) .
  • QSAR Models : Train on IC50_{50} data from analogs to prioritize substituents (e.g., electron-withdrawing groups at C9 enhance potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.